Sibiriline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

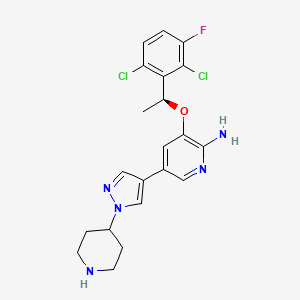

Sibiriline is a novel drug that inhibits receptor-interacting protein 1 kinase (RIPK1) and necroptosis . Necroptosis is a regulated form of cell death involved in several disease models . It acts by preventing immune-dependent hepatitis .

Molecular Structure Analysis

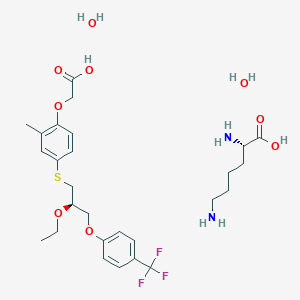

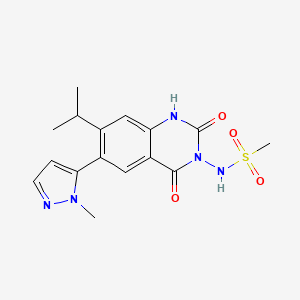

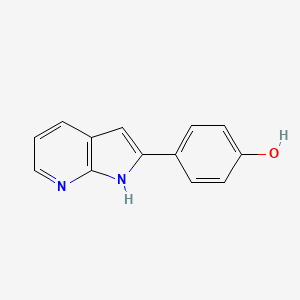

The chemical formula of this compound is C13H10N2O . Its exact mass is 210.08 and its molecular weight is 210.230 . The elemental composition is Carbon: 74.27%, Hydrogen: 4.79%, Nitrogen: 13.33%, and Oxygen: 7.61% .Chemical Reactions Analysis

The metabolic fate of this compound was investigated using in silico prediction, coupled with in vitro and in vivo experiments . In vitro incubation was performed on differentiated human HepaRG cells, and in vivo experiments including a pharmacokinetic study were performed on mice treated with this compound . Overall, 14 metabolites, mostly produced by Phase II transformations (glucuronidation and sulfation) were identified .Wissenschaftliche Forschungsanwendungen

Metabolic Fate of Sibiriline

A transversal study combined in silico predictions, in vitro experiments on human HepaRG cells, and in vivo experiments on mice to understand the metabolism of this compound. This research revealed that this compound, inhibiting receptor-interacting protein 1 kinase (RIPK1) and necroptosis, generates 14 metabolites primarily through Phase II transformations. These findings provide initial insights into the toxicology of this RIPK1 inhibitor (Pelletier et al., 2022).

Inhibitory Effects on Necroptosis

this compound was identified as an inhibitor of necroptosis, a form of regulated cell death, in a study that screened a kinase-focused chemical library. This study demonstrated this compound's effectiveness in inhibiting necroptotic cell death induced by various death ligands in human or mouse cells. This compound's role in protecting mice from concanavalin A-induced hepatitis highlights its potential in treating immune-dependent hepatitis (Le Cann et al., 2017).

Other Relevant Studies

Additional research, though not directly focusing on this compound, provides context on related scientific inquiries. For instance, studies on the impact of silicon in mitigating heavy metal stress in plants and the bioactivity of various botanical compounds offer insights into the broader field of biochemical research. However, these studies do not specifically address this compound's applications.

Wirkmechanismus

Zukünftige Richtungen

RIPK1 inhibitors like Sibiriline are emerging as a new pharmacological class proposed for inflammatory, autoimmune, and neurodegenerative diseases such as rheumatoid arthritis, ulcerative colitis, psoriasis, Alzheimer’s disease, amyotrophic lateral sclerosis, or multiple sclerosis . Further studies are required to fully understand the potential of this compound .

Eigenschaften

IUPAC Name |

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQLYCMLGSOHOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Sibiriline interact with RIPK1 and what are the downstream effects of this interaction?

A1: this compound acts as a competitive inhibitor of RIPK1, specifically targeting the ATP-binding site of the kinase. [] This interaction effectively locks RIPK1 in an inactive conformation, preventing its participation in both necroptosis (a regulated form of cell death) and RIPK1-dependent apoptosis. [] By inhibiting RIPK1, this compound has demonstrated protective effects against immune-mediated hepatitis in preclinical models. []

Q2: What is known about the metabolism of this compound in living organisms?

A2: Research indicates that this compound undergoes extensive metabolism, primarily through Phase II transformations such as glucuronidation and sulfation. [] In vitro studies using human HepaRG cells and in vivo experiments in mice identified 14 metabolites of this compound. [] This metabolic profile provides initial insights into the drug's biotransformation and potential toxicological properties. []

Q3: What analytical techniques have been used to study this compound and its metabolites?

A3: Researchers employed a combination of in silico predictions, in vitro experiments, and in vivo studies to characterize this compound's metabolic fate. [] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (LC-HRMS/MS) was utilized to analyze samples from cell cultures and mice plasma. [] Furthermore, molecular networking bioinformatics tools facilitated the visualization and interpretation of the LC-HRMS/MS data, enabling the identification of this compound metabolites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.